

"Methyl 6-aminopyridine-2-carboxylate" CAS number and molecular weight

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Compound of Interest

Compound Name: Methyl 6-aminopyridine-2-carboxylate

Cat. No.: B104815

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Technical Guide: Methyl 6-aminopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 6-aminopyridine-2-carboxylate**, a key building block in the synthesis of complex organic molecules. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Core Compound Identification

Chemical Name: **Methyl 6-aminopyridine-2-carboxylate** CAS Number: 36052-26-3 Molecular Formula: $C_7H_8N_2O_2$

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for **Methyl 6-aminopyridine-2-carboxylate**.

Property	Value	Source
Molecular Weight	152.15 g/mol	[1][2]
IUPAC Name	methyl 6-aminopyridine-2-carboxylate	[1]
Canonical SMILES	<chem>COC(=O)C1=NC(=CC=C1)N</chem>	[1]
InChI Key	OHIHEJTUXNQOPM-UHFFFAOYSA-N	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[1]
Exact Mass	152.058577502 Da	[1]
Topological Polar Surface Area	65.2 Å ²	[1]
XLogP3-AA	0.7	[1]

Applications in Research and Drug Development

Methyl 6-aminopyridine-2-carboxylate is a versatile intermediate primarily utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Its parent compound, 6-Aminopyridine-2-carboxylic acid, serves as a crucial building block in the synthesis of various biologically active molecules.[3] The pyridine core is a common scaffold in medicinal chemistry.

Derivatives of aminopyridines are explored for a wide range of therapeutic areas. For instance, related aminopyridine structures have been investigated as:

- Inhibitors of hepatitis C virus NS5B polymerase.
- Potential anti-cancer agents.

The presence of amino and carboxylate groups at positions 2 and 6 of the pyridine ring allows for diverse chemical modifications, making it a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Experimental Protocol: Synthesis of Methyl 6-aminopyridine-2-carboxylate

The synthesis of **Methyl 6-aminopyridine-2-carboxylate** is typically achieved through the esterification of its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid. A standard and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Objective: To synthesize **Methyl 6-aminopyridine-2-carboxylate** via acid-catalyzed esterification of 6-aminopyridine-2-carboxylic acid.

Materials:

- 6-aminopyridine-2-carboxylic acid
- Methanol (Anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4) or Hydrogen Chloride (gas or in a non-aqueous solvent)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ethyl acetate or Dichloromethane (for extraction)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

- Separatory funnel
- Rotary evaporator

Methodology:

- **Reaction Setup:** In a clean, dry round-bottom flask, suspend 6-aminopyridine-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol.
- **Catalyst Addition:** While stirring the suspension, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition is exothermic and should be done in an ice bath to control the temperature.
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup - Quenching:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- **Extraction:** Concentrate the mixture using a rotary evaporator to remove most of the methanol. Partition the residue between ethyl acetate (or dichloromethane) and water. Extract the aqueous layer two more times with the organic solvent.
- **Washing:** Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The resulting crude **Methyl 6-aminopyridine-2-carboxylate** can be further purified by flash column chromatography or recrystallization to obtain the final product with high purity.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **Methyl 6-aminopyridine-2-carboxylate** from its carboxylic acid precursor.



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Caption: Synthesis workflow for **Methyl 6-aminopyridine-2-carboxylate**.

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